REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]1[C:24]2[CH:25]=[CH:26][C:27]([S:29]([O-:32])(=[O:31])=[O:30])=[CH:28][C:23]=2[S:22]/[C:4]/1=[N:5]\[N:6]=[C:7]1/[S:8][C:9]2[CH:17]=[C:16]([S:18]([O-:21])(=[O:20])=[O:19])[CH:15]=[CH:14][C:10]=2[N:11]/1[CH2:12][CH3:13].[NH4+].[NH4+].OO>>[N:5](=[C:4]1[N:3]([CH2:2][CH3:1])[C:24]2[CH:25]=[CH:26][C:27]([S:29]([OH:32])(=[O:31])=[O:30])=[CH:28][C:23]=2[S:22]1)[N:6]=[C:7]1[N:11]([CH2:12][CH3:13])[C:10]2[CH:14]=[CH:15][C:16]([S:18]([OH:21])(=[O:20])=[O:19])=[CH:17][C:9]=2[S:8]1 |f:0.1.2|
|
Name
|
mixture
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(N=C1SC2=C(N1CC)C=CC(=C2)S(=O)(=O)O)=C2SC1=C(N2CC)C=CC(=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |